RGD-targeted Proapoptotic Peptide Trifluoroacetate
CAS No.: 2243207-09-0
Cat. No.: VC11653563
Molecular Formula: C118H200F3N35O33S4
Molecular Weight: 2822.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243207-09-0 |
---|---|
Molecular Formula | C118H200F3N35O33S4 |
Molecular Weight | 2822.3 g/mol |
IUPAC Name | (2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1 |
Standard InChI Key | UPYOGMZDMOMCGJ-KDBWWPLNSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Functional Characteristics of RGD-Targeted Proapoptotic Peptide Trifluoroacetate
Molecular Architecture
The compound comprises three functional modules:
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RAFT Scaffold: A cyclic decapeptide backbone (RAFT) provides structural rigidity and multivalency, enabling high-affinity binding to αvβ3 integrins .
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RGD Motifs: Four cyclic RGDfK units conjugated to the RAFT scaffold mediate selective targeting to αvβ3-positive cells, including endothelial cells in tumor vasculature and invasive cancer cells .
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Proapoptotic Payload: The (KLAKLAK)2 peptide, linked via a disulfide bridge, disrupts mitochondrial membranes upon intracellular release. The trifluoroacetate salt ensures solubility and stability during storage and administration .
Table 1: Key Structural Components
Component | Role | Reference |
---|---|---|
RAFT scaffold | Enhances binding avidity | |
RGDfK motifs | αvβ3 integrin targeting | |
(KLAKLAK)2 | Mitochondrial disruption | |
Trifluoroacetate | Stabilizing counterion |
Mechanism of Action
Integrin-Mediated Targeting
The αvβ3 integrin, overexpressed in tumors, binds RGD motifs with nanomolar affinity. This interaction triggers clathrin-dependent endocytosis, internalizing the peptide into acidic vesicles .
Intracellular Payload Release
Within the reducing cytoplasm, the disulfide bond linking KLA to the RAFT-RGD scaffold cleaves, releasing free (KLAKLAK)2. This amphipathic peptide adopts an α-helical structure, inserting into mitochondrial membranes and inducing depolarization .
Apoptosis Induction
Mitochondrial membrane collapse releases cytochrome c, activating caspase-9 and caspase-3 cascades. In IGROV-1 ovarian carcinoma cells, RAFT-RGD-KLA (2.5 μM) induced 3.62-fold higher mitochondrial depolarization compared to controls (p < 0.05) .
Preclinical Efficacy Data
In Vitro Cytotoxicity
Table 2: Antiproliferative Effects in IGROV-1 Cells (48-Hour Treatment)
Compound | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
RAFT-RGD-KLA | 1.0 | 42.1 ± 3.8 |
RAFT-RAD-KLA (control) | >5.0 | 8.9 ± 2.1 |
Free KLA | >5.0 | 6.3 ± 1.7 |
RAFT-RGD-KLA reduced cell proliferation by 58% at 2.5 μM, whereas control peptides showed negligible effects (p < 0.01) . Mitochondrial depolarization, quantified via JC-1 fluorescence, correlated with caspase-3 activation (1.7-fold increase vs. controls) .
In Vivo Tumor Suppression
In murine xenograft models (IGROV-1 tumors), daily intraperitoneal injections of RAFT-RGD-KLA (0.12 μmol) reduced tumor volume by 74% at day 15 (p ≤ 0.0001 vs. PBS controls). Immunohistochemistry revealed:
Pharmacokinetics and Biodistribution
Tissue-Specific Accumulation
In tumor-bearing mice, RAFT-RGD-KLA exhibited preferential uptake in αvβ3-positive tissues:
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Renal Clearance: 65% of the administered dose excreted within 6 hours, minimizing systemic exposure .
Table 3: Biodistribution in Major Organs (24-Hour Post-Injection)
Organ | % Injected Dose/g |
---|---|
Tumor | 4.8 ± 0.9 |
Liver | 1.2 ± 0.3 |
Kidney | 12.4 ± 2.1 |
Spleen | 0.7 ± 0.2 |
Comparative Analysis with Related Compounds
RGD-DTPA-Octreotate Hybrids
A hybrid peptide combining RGD and somatostatin motifs (RGD-DTPA-octreotate) demonstrated dual targeting of αvβ3 and somatostatin receptors. In rat pancreatic CA20948 tumors, this compound achieved:
Clinical Implications and Future Directions
Advantages Over Conventional Therapies
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Specificity: αvβ3 targeting reduces off-target effects observed with cationic antimicrobial peptides .
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Modular Design: The RAFT scaffold permits conjugation of imaging agents (e.g., Cy5) for theranostic applications .
Challenges
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